N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine
Description
N1-[2-(Pyridin-4-yl)ethyl]benzene-1,2-diamine is a substituted aromatic diamine featuring a benzene-1,2-diamine core with a 2-(pyridin-4-yl)ethyl group at the N1 position. The ethyl linker connects the pyridine ring to the diamine moiety, creating a hybrid structure that combines aromatic and heterocyclic properties. Pyridine-containing diamines are often explored for their electronic and coordination properties, which can influence reactivity, solubility, and binding affinity .
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-N-(2-pyridin-4-ylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H15N3/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10,14H2 |
InChI Key |
DEBJUUPQOIJMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine typically involves the reaction of 4-bromopyridine with N-(2-aminoethyl)benzene-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted benzene or pyridine derivatives.
Scientific Research Applications
N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine involves its ability to interact with various molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structure allows it to bind to specific protein sites, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Key Insights :
Substituent Effects on Reactivity and Yield :
- Bulky electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)benzyl) enhance steric hindrance but enable high synthetic yields (97%) via nucleophilic aromatic substitution and hydrogenation .
- Pyridine-linked derivatives (e.g., Schiff bases) exhibit distinct electronic profiles due to conjugation effects, influencing their coordination behavior .
Heterocyclic Modifications: Pyrimidine- and quinoline-substituted diamines (e.g., N1-(7-chloroquinolin-4-yl) derivatives) are prioritized in drug discovery for their heterocycle-driven bioactivity . Direct pyridine attachment (e.g., N1-(pyridin-4-yl)benzene-1,3-diamine) may reduce stability compared to ethyl-linked analogs, as seen in discontinuation reports .
Synthetic Methodologies: Ethyl-linked pyridinyl derivatives (e.g., the target compound) likely follow routes similar to ’s two-step synthesis (nucleophilic substitution + catalytic hydrogenation), though direct data is unavailable.
Electronic and Physicochemical Properties
Table 2: Comparative Electronic and Solubility Profiles
| Compound Type | Electronic Features | Solubility Trends | Stability Notes |
|---|---|---|---|
| Pyridinylethyl-linked diamines | Enhanced basicity from pyridine N-atom | Moderate in polar solvents | Stable under inert conditions |
| Trifluoromethyl-substituted | Electron-deficient aromatic ring | Low aqueous solubility | High thermal stability |
| Schiff base derivatives | Conjugated π-system | Variable (depends on substituent) | Prone to hydrolysis |
- Pyridine vs. Pyrimidine Substituents : Pyridine’s lone pair enables stronger coordination to metal ions compared to pyrimidine, which may offer multiple binding sites .
- Lipophilicity : Bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzyl) increase logP values, favoring membrane permeability in drug design .
Biological Activity
N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzene ring substituted with a diamine group and a pyridine ring linked via an ethyl chain. Its molecular formula is , with a molecular weight of 188.23 g/mol .
Synthesis Methods:
The compound can be synthesized through various methods, typically involving the condensation of 2-acetylpyridine with 1,2-diaminobenzene under reflux conditions in solvents like ethanol or methanol. The reaction yields the desired product after purification through recrystallization .
This compound acts primarily as a ligand that can form coordination complexes with metal ions via its nitrogen atoms. This interaction is crucial for its biological activity, particularly in enzyme inhibition .
Enzyme Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on various kinases:
- JNK3 Inhibition: The compound exhibits moderate inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), which is involved in stress signaling pathways. It shows selectivity over p38α MAP kinase, indicating potential therapeutic applications in conditions where JNK3 is implicated .
Table 1: Inhibition Potency of this compound
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| JNK3 | ~200 | High |
| p38α MAP kinase | >500 | Moderate |
Antiviral and Antimicrobial Properties
The compound has also been investigated for its antiviral and antimicrobial properties. Studies suggest that modifications to the pyridine ring can enhance these activities significantly. For instance, derivatives with specific substitutions show improved efficacy against viral targets .
Case Studies
Case Study 1: Antiviral Activity
In a study evaluating the antiviral effects of various pyridine derivatives, this compound was tested against several viral strains. It demonstrated promising results, particularly against RNA viruses, suggesting that the structural features of the compound contribute to its bioactivity .
Case Study 2: Kinase Inhibition
Another study focused on the structure-activity relationship (SAR) of related compounds revealed that small modifications in the ethyl linker or the pyridine substituent could lead to significant changes in JNK3 inhibition potency. This underscores the importance of molecular design in developing effective inhibitors for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
